molecular formula C12H16N2O3 B2784590 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea CAS No. 1991787-47-3

3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea

Cat. No.: B2784590
CAS No.: 1991787-47-3
M. Wt: 236.271
InChI Key: OTNLIKVFGZWPDU-UHFFFAOYSA-N
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Description

3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea is a compound that features a tetrahydrofuran ring substituted with a hydroxyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea typically involves the reaction of 3-hydroxytetrahydrofuran with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The hydroxyl group and phenylurea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Hydroxytetrahydrofuran: A precursor in the synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea.

    Phenylurea: A related compound with similar structural features but lacking the tetrahydrofuran ring.

Uniqueness: this compound is unique due to the presence of both the tetrahydrofuran ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-hydroxyoxolan-3-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11(14-10-4-2-1-3-5-10)13-8-12(16)6-7-17-9-12/h1-5,16H,6-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNLIKVFGZWPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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